Kebuzone

Rheumatoid arthritis Clinical pharmacology Comparative efficacy

Kebuzone provides a distinct pyrazolidinedione scaffold for COX inhibition research. Its lower human serum albumin binding (Ka=5.9×10⁴ L/mol) minimizes drug displacement artifacts, while reduced edema tendency versus phenylbutazone supports fluid‑retention‑sensitive protocols. Documented HPLC methods (C‑18, MeOH/water pH 2.7, UV 247 nm) and long‑term enteric coating dissolution data make it a reliable reference standard for analytical development and formulation stability studies. Procure with confidence for competitive binding assays and NSAID excipient compatibility assessments.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
CAS No. 853-34-9
Cat. No. B1673378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKebuzone
CAS853-34-9
Synonyms4-(3-oxobutyl)-1,2-diphenyl-3,5-pyrazolidinedione
Chebutan
chetofenilbutazon
chetofenilbutazone
Copirene
kebuzon
kebuzone
Ketazon
ketophenylbutazone
Phloguron
Racheton
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H18N2O3/c1-14(22)12-13-17-18(23)20(15-8-4-2-5-9-15)21(19(17)24)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3
InChIKeyLGYTZKPVOAIUKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.174 mg/mL at 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kebuzone (CAS 853-34-9): Pharmacological Profile and Procurement Considerations for Pyrazolidinedione-Class NSAIDs


Kebuzone (ketophenylbutazone, CAS 853-34-9) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the pyrazolidinedione class, structurally defined as phenylbutazone in which the two methylene hydrogens at position 3 of the butyl chain are replaced by an oxo group [1]. It functions as a non-selective cyclooxygenase (COX-1/COX-2) inhibitor with analgesic, antipyretic, and anti-inflammatory actions [2]. The compound has been investigated in clinical trials for inflammatory conditions including rheumatoid arthritis and thrombophlebitis [3], though its current marketing status is noted as discontinued in several major regulatory jurisdictions due to safety concerns including hematological and gastrointestinal adverse effects [4].

Why Kebuzone Cannot Be Substituted with Phenylbutazone or Oxyphenbutazone Without Empirical Verification


Although kebuzone, phenylbutazone, and oxyphenbutazone share a pyrazolidinedione scaffold and COX-inhibitory mechanism, substitution without direct comparative evidence is unwarranted. Clinically, kebuzone and phenylbutazone exhibit differential adverse effect profiles—most notably edema tendency and occult gastrointestinal bleeding rates—despite equivalent anti-inflammatory efficacy at distinct dosing ratios [1]. At the molecular level, kebuzone demonstrates lower binding affinity to human serum albumin (Ka = 5.9 × 10⁴ L/mol) compared to phenylbutazone, a property mechanistically linked to its reduced lipophilicity [2], with potential implications for plasma protein binding-dependent drug displacement interactions. Formulation behavior also diverges, as evidenced by brand-specific dissolution variability observed in long-term stability studies of commercial ketophenylbutazone preparations [3]. These multidimensional differences preclude simple interchangeability without context-specific validation.

Kebuzone vs. Phenylbutazone: Quantified Comparative Evidence for Scientific Selection


Clinical Equivalence in Anti-Inflammatory Efficacy with Differential Edema and Bleeding Risk Profile

In a double-blind crossover trial of 30 rheumatoid arthritis patients, kebuzone (750 mg daily) and phenylbutazone (600 mg daily) demonstrated equivalent clinical anti-inflammatory efficacy over a 6-week treatment period [1]. However, the adverse effect profiles diverged: occult fecal blood was less common with kebuzone, while edema tendency and weight gain were greater with phenylbutazone [1]. Both drugs exhibited a 50% overall side effect incidence, with comparable gastric symptom rates [1].

Rheumatoid arthritis Clinical pharmacology Comparative efficacy

Reduced Human Serum Albumin Binding Affinity Correlated with Lower Lipophilicity

High-performance liquid affinity chromatography studies established that kebuzone binds to the high-affinity phenylbutazone binding sites on human serum albumin (HSA) with an equilibrium affinity constant (Ka) of 5.9 × 10⁴ L/mol, and secondarily to low-affinity diazepam sites with Ka = 1.7 × 10³ L/mol [1]. The binding behavior was described as very similar to phenylbutazone structurally, but with lower overall affinity attributed to kebuzone's reduced lipophilicity [1].

Protein binding Pharmacokinetics Lipophilicity

Comparative Pharmacokinetic Half-Life Alignment with Phenylbutazone

Kebuzone exhibits an elimination half-life of 70–100 hours in humans [1]. This range closely aligns with the established half-life of phenylbutazone, which has a reported mean of approximately 70–77 hours with interindividual variation extending to 100 hours [2][3].

Pharmacokinetics Elimination half-life Dosing interval

Commercial Tablet Formulation Storage Stability and Dissolution Variability

A study evaluating the pharmaceutical availability of commercial oxyphenbutazone and ketophenylbutazone tablet preparations after storage for 6, 18, and 84 months at 15–20°C and 50–60% relative humidity found that 7 of 8 preparations exhibited comparatively minor alterations in dissolution characteristics [1]. Notably, one enteric-coated ketophenylbutazone brand demonstrated enhanced drug dissolution rate with increasing storage time [1].

Pharmaceutical availability Formulation stability Dissolution testing

Non-Selective COX-1/COX-2 Inhibition Profile Consistent with Pyrazolidinedione Class

Kebuzone functions as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, reducing prostaglandin synthesis and thereby exerting anti-inflammatory, analgesic, and antipyretic effects [1][2]. This mechanism is shared with phenylbutazone and oxyphenbutazone [3].

COX inhibition Mechanism of action Pharmacodynamics

Regulatory Discontinuation Status and Documented Safety Concerns

Kebuzone is noted as discontinued in several major regulatory jurisdictions, with the Taiwan Food and Drug Administration issuing a formal prohibition on products containing kebuzone (ketophenylbutazone) due to risks including blood dyscrasias (aplastic anemia, agranulocytosis, leukopenia), hypersensitivity reactions, hepatic and renal impairment, peptic ulceration, and edema [1]. NCATS Inxight Drugs similarly indicates the current marketing status is unknown and supposed to be discontinued [2].

Regulatory status Safety profile Risk assessment

Evidence-Based Application Scenarios for Kebuzone in Research and Residual Clinical Contexts


Pharmacological Research Requiring a Pyrazolidinedione with Documented Edema-Reduced Profile

Based on the direct head-to-head clinical evidence demonstrating equivalent anti-inflammatory efficacy to phenylbutazone but with reduced edema tendency and lower occult fecal bleeding [1], kebuzone may be preferentially selected for experimental protocols where fluid retention is a confounding variable. The 750 mg daily dosing benchmark established in the 1968 trial provides a reference point for dose-ranging studies, though the authors noted this dosage may have been excessive and lower doses should be considered [1].

Protein Binding Displacement Studies Leveraging Quantified HSA Affinity Data

The characterized HSA binding parameters for kebuzone—Ka = 5.9 × 10⁴ L/mol at the high-affinity phenylbutazone site and Ka = 1.7 × 10³ L/mol at the low-affinity diazepam site [2]—provide a quantitative foundation for competitive displacement assays. Researchers investigating drug-drug interactions mediated by albumin binding may utilize kebuzone as a probe compound with lower affinity than phenylbutazone, offering a distinct point on the binding affinity spectrum within the pyrazolidinedione class.

Long-Term Pharmaceutical Stability Studies of Enteric-Coated NSAID Formulations

The observation that one enteric-coated ketophenylbutazone brand exhibited enhanced dissolution rate with increasing storage time over an 84-month period [3] identifies kebuzone-containing formulations as a relevant model system for investigating time-dependent changes in enteric coating performance. This phenomenon may inform accelerated stability testing protocols and excipient compatibility assessments for acid-labile or gastric-irritant NSAIDs.

Legacy Compound Reference Standard for Analytical Method Development

Documented HPLC methods for kebuzone quantification in biological matrices, including reverse-phase separation on C-18 columns with methanol/water (pH 2.7) mobile phase and UV detection at 247 nm [4], establish kebuzone as a characterized reference standard for developing and validating analytical protocols applicable to the broader pyrazolidinedione class. The availability of established extraction and detection parameters reduces method development burden for laboratories working with structurally related compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kebuzone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.